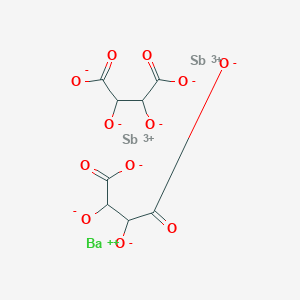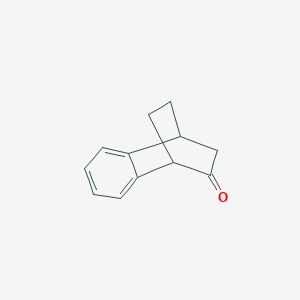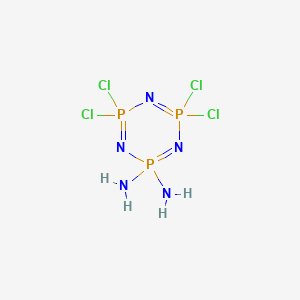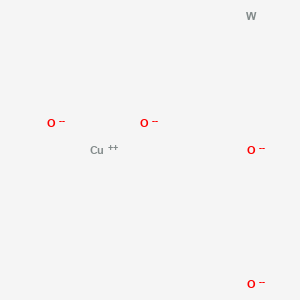
Copper tungsten oxide (CuWO4)
Übersicht
Beschreibung
Copper tungsten oxide (CuWO4) is a compound that has been used in various applications. It is an n-type oxide semiconductor with a bandgap of 2.2 eV . It exhibits great potential for photoelectrochemical (PEC) conversion of solar energy into chemical fuels . It is also used for supercapacitor applications . Nano-sized CuWO4 thin films have been fabricated and are used as positive electrodes in rechargeable lithium batteries .
Synthesis Analysis
CuWO4 nanoparticles were synthesized by reacting a 1:1 mole ratio of copper chloride and sodium tungstate . The XRD pattern reveals that the synthesized CuWO4 has an anorthic (triclinic) structure . In another study, CuWO4 materials were synthesized through convenient hydrothermal treatment and heat treatment .Molecular Structure Analysis
The valence band (VB) of CuWO4 consists of strongly hybridized states of O 2p6 and Cu 3d9, while the bottom of the conduction band (CB) is primarily composed of unoccupied Cu 3d states . The localized nature of the Cu 3d state leads to the low charge carrier mobility and the localization of the photo-excited electrons to the CB .Chemical Reactions Analysis
CuWO4 has been found to exhibit electrochromic properties . The electrochromic process results from the chemical composition, stoichiometry, and the structure of films based on W oxide compounds . The contribution to the electrochromic film coloration is mainly done using localized states of W 5+, W 4+, and additionally Cu+ in the case of CuWO4 .Wissenschaftliche Forschungsanwendungen
Photodegradation of Organic Dye in Water
- Application Summary: CuWO4 nanoparticles and CuWO4/NiO nanocomposite were synthesized using co-precipitation method and used in the photodegradation of methyl orange (MO) dye in aqueous solution under UV irradiation .
- Methods of Application: The CuWO4 nanoparticles and CuWO4/NiO nanocomposite were synthesized using co-precipitation method. The structures and morphologies of as-synthesized materials are characterized via X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Scanning electron microscopy (SEM), and energy dispersive X-ray (EDX) .
- Results or Outcomes: The photocatalytic activity of CuWO4 nanoparticle and CuWO4/NiO nanocomposite was evaluated by the degradation of methyl orange (MO) dye in aqueous solution under UV irradiation .
Solar Water Oxidation
- Application Summary: CuWO4 nanoflakes were coupled with Iridium–cobalt phosphates (IrCo-Pi) to improve the photoactivity of CuWO4 for solar water oxidation .
- Methods of Application: The CuWO4 nanoflakes were coupled with Iridium–cobalt phosphates (IrCo-Pi) through a surface modification process .
- Results or Outcomes: The photocurrent density for CuWO4/IrCo-Pi at 1.23 V vs. reversible hydrogen electrode (RHE) rose to 0.54 mA∙cm −2, a ca. 70% increase over that of bare CuWO4 (0.32 mA∙cm −2) .
Supercapacitor Application
- Application Summary: Copper tungsten oxide (CuWO4) and CuWO4-reduced graphene oxide hybrid nanoparticles were synthesized and used as an electrode for supercapacitor application .
- Methods of Application: The CuWO4 and CuWO4-reduced graphene oxide hybrid nanoparticles were synthesized using a facile hydrothermal method .
- Results or Outcomes: The study reports the successful application of the synthesized nanoparticles as an electrode for supercapacitor application .
Optical and Photoelectrochemical Applications
- Application Summary: Copper tungsten oxide (CuxWOy) thin films have been used for optical and photoelectrochemical applications .
- Methods of Application: The films are deposited using reactive high power impulse magnetron sputtering (HiPIMS) in an argon/oxygen gas mixture .
- Results or Outcomes: The composition and crystal structure of as-deposited and annealed films are found to depend on the deposition conditions .
Photoelectrochemical Water Splitting
- Application Summary: CuWO4 thin films have been used for enhanced photoelectrochemical water splitting .
- Methods of Application: The electronic structure of CuWO4 was elucidated to devise strategies for further improvements .
- Results or Outcomes: The photocurrent achieved so far is limited to ∼0.3 mA cm−2 at +1.23 V vs. reversible hydrogen electrode (RHE) .
Heat Sinks
- Application Summary: The high thermal conductivity of copper together with the low thermal expansion of tungsten allows thermal expansion matching to silicon, gallium arsenide, and some ceramics .
- Methods of Application: Copper–tungsten is used as a material for heat sinks .
- Results or Outcomes: This application takes advantage of the unique properties of copper–tungsten .
Optical and Photoelectrochemical Applications
- Application Summary: Copper tungsten oxide (CuxWOy) thin films have been used for optical and photoelectrochemical applications .
- Methods of Application: The films are deposited using reactive high power impulse magnetron sputtering (HiPIMS) in an argon/oxygen gas mixture .
- Results or Outcomes: The composition and crystal structure of as-deposited and annealed films are found to depend on the deposition conditions .
Photoelectrochemical Water Splitting
- Application Summary: CuWO4 thin films have been used for enhanced photoelectrochemical water splitting .
- Methods of Application: The electronic structure of CuWO4 was elucidated to devise strategies for further improvements .
- Results or Outcomes: The photocurrent achieved so far is limited to ∼0.3 mA cm−2 at +1.23 V vs. reversible hydrogen electrode (RHE) .
Heat Sinks
- Application Summary: The high thermal conductivity of copper together with the low thermal expansion of tungsten allows thermal expansion matching to silicon, gallium arsenide, and some ceramics .
- Methods of Application: Copper–tungsten is used as a material for heat sinks .
- Results or Outcomes: This application takes advantage of the unique properties of copper–tungsten .
Safety And Hazards
Eigenschaften
IUPAC Name |
copper;oxygen(2-);tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4O.W/q+2;4*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOAUOBBKGKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cu+2].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO4W-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014399 | |
| Record name | Copper tungsten oxide (CuWO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper tungsten oxide (CuWO4) | |
CAS RN |
13587-35-4 | |
| Record name | Cupric tungstate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper tungsten oxide (CuWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper tungsten oxide (CuWO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper wolframate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



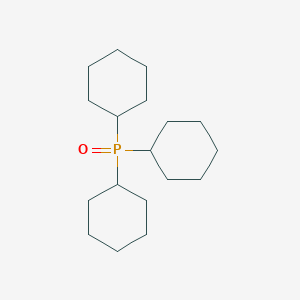
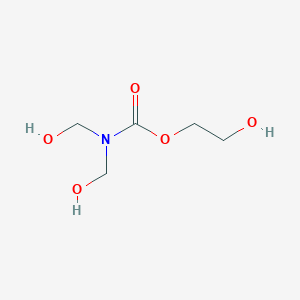
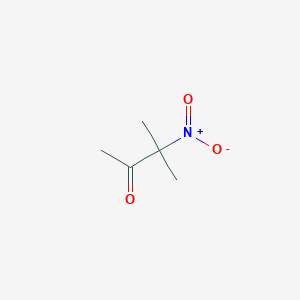
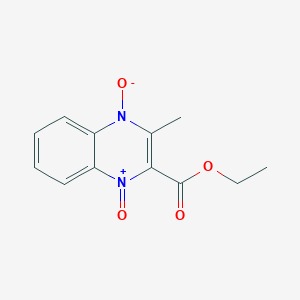
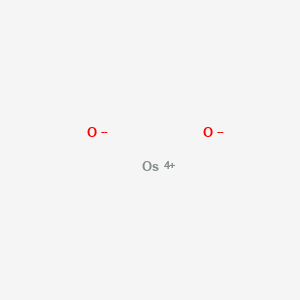
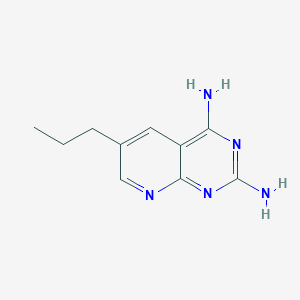
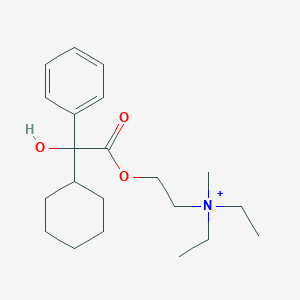

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
